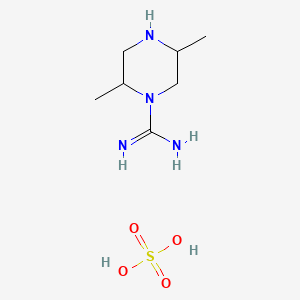
2-amino-5-chloro-N-(pyridin-4-yl)benzamide
Descripción general
Descripción
2-amino-5-chloro-N-(pyridin-4-yl)benzamide, or 2-ACNPB, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the benzamide family, and its chemical structure consists of an amino group attached to a chlorine atom, with a pyridine ring attached to the nitrogen atom. 2-ACNPB has a variety of biochemical and physiological effects, and its synthesis method is relatively simple.
Aplicaciones Científicas De Investigación
Synthesis and Process Improvement
- Improved Synthesis Process : An improved process for synthesizing related compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, was developed. This process is characterized by mild reaction conditions and high yields, showcasing the potential for efficient production of similar compounds (H. Dian, 2010).
Analytical and Separation Techniques
- Capillary Electrophoresis : A study utilized nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including compounds similar to 2-amino-5-chloro-N-(pyridin-4-yl)benzamide. This method shows promise for quality control in pharmaceuticals (Lei Ye et al., 2012).
Luminescence and Optical Properties
- Aggregation Enhanced Emission : A study on pyridyl substituted benzamides demonstrated luminescent properties and multi-stimuli-responsive behavior. This research suggests potential applications in optoelectronic devices (A. Srivastava et al., 2017).
Medicinal Chemistry and Drug Development
- VEGF Inhibition for Cancer Therapy : Research identified substituted benzamides as potent inhibitors of the VEGF receptor, a target for cancer therapy. The study highlighted the role of specific structural elements in drug efficacy (R. Borzilleri et al., 2006).
- Antipsychotic Potential : A study synthesized benzamides with neuroleptic activity, indicating potential applications in psychosis treatment (S. Iwanami et al., 1981).
- Histone Deacetylase Inhibition : A benzamide derivative was evaluated as a histone deacetylase inhibitor, revealing potential for anticancer drug development (Nancy Z. Zhou et al., 2008).
Material Science and Chemistry
- Synthesis of Novel Cyclic Systems : Research on benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against cancer cell lines, demonstrating potential in material science and medicinal chemistry (F. Adhami et al., 2014).
Pharmacology and Therapeutics
- Serotonin Receptor Agonists : A study synthesized benzamide derivatives as serotonin receptor agonists, highlighting their potential in treating gastrointestinal disorders (S. Sonda et al., 2003).
Mecanismo De Acción
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
2-amino-5-chloro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKWUJOBUQZDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278195 | |
| Record name | 2-Amino-5-chloro-N-4-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926194-69-6 | |
| Record name | 2-Amino-5-chloro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926194-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-N-4-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)



![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)